(5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 2-sulfanylidene moiety. The compound features a 2-chlorophenyl group at the 3-position and a benzylidene substituent at the 5-position, which is further substituted with a nitro group at the 2-position and a phenylsulfanyl group at the 5-position of the aromatic ring. This structural complexity confers unique electronic and steric properties, making it a candidate for biological activity studies.
Properties
IUPAC Name |
(5E)-3-(2-chlorophenyl)-5-[(2-nitro-5-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O3S3/c23-17-8-4-5-9-19(17)24-21(26)20(31-22(24)29)13-14-12-16(10-11-18(14)25(27)28)30-15-6-2-1-3-7-15/h1-13H/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERMESHMOJQOC-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are known for a wide range of biological activities including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
These compounds often exhibit their effects through various mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular pathways .
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression and proliferation .
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | HeLa | 15 | Apoptosis induction |
| Example B | MCF-7 | 10 | Enzyme inhibition |
| Example C | A549 | 20 | Cell cycle arrest |
Antidiabetic Effects
Thiazolidin-4-one derivatives are also investigated for their antidiabetic properties. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This action can lead to improved glycemic control in diabetic models .
Antimicrobial Properties
The antimicrobial activity of thiazolidin-4-one derivatives has been well-documented. They exhibit inhibitory effects against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their efficacy .
Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound X | E. coli | 8 | Bactericidal |
| Compound Y | S. aureus | 16 | Bacteriostatic |
| Compound Z | C. albicans | 32 | Fungicidal |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a thiazolidinone derivative against breast cancer cells (MCF-7). The compound exhibited an IC50 value of 10 µM, significantly inhibiting cell proliferation through apoptosis .
- Diabetes Model : In a diabetic rat model, a thiazolidinone derivative was shown to lower blood glucose levels by enhancing insulin sensitivity via PPARγ activation, leading to improved metabolic profiles .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various thiazolidinone derivatives against resistant strains of E. coli and Staphylococcus aureus, with promising results indicating low MIC values .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Thiazolidinones
Physicochemical and Pharmacokinetic Insights
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) or methoxy substituents ( ) exhibit stronger hydrogen-bonding capacity, favoring target engagement in polar active sites.
- Metabolic Stability : Bulky substituents like benzyl ( ) may slow hepatic metabolism, whereas smaller groups (e.g., ethyl in ) could lead to faster clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
